molecular formula C16H17N3O2S2 B2561980 2-(benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide CAS No. 1797903-27-5

2-(benzylthio)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide

Cat. No.: B2561980
CAS No.: 1797903-27-5
M. Wt: 347.45
InChI Key: UODRSQWMIZLILY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group . The chemical formula is C9H11N3O2S .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that thiazole and benzothiazole derivatives have potent antibacterial and antifungal activities. For instance, studies on 2-oxaisocephems, which contain thio-substituted methyl groups, have shown significant activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994). Additionally, 2-mercaptobenzimidazole derivatives have been reported to exhibit excellent antibacterial and antifungal properties, alongside noteworthy cytotoxic activities (Devi, Shahnaz, & Prasad, 2022).

Anticancer Properties

Several studies have been conducted on benzothiazole derivatives for their potential anticancer activities. For example, novel 4-thiazolidinones with benzothiazole moieties were screened for antitumor activities, with some compounds showing promising results against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Analgesic Effects

Acetamide derivatives related to benzothiazole have been investigated for their analgesic properties. Research involving N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives demonstrated significant analgesic effects in various animal models, indicating the potential for developing new pain management drugs (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Antimicrobial Activity of Aza-Beta Lactam and Tetrazole Derivatives

Recent research into aza-beta lactam and tetrazole derivatives, stemming from 2aminobenzothiazole, has shown that these compounds possess notable antimicrobial properties, suggesting further potential for development into new antimicrobial agents (Al-Sultani & Al-lami, 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the available literature .

Properties

IUPAC Name

2-benzylsulfanyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c20-13(10-22-9-11-5-2-1-3-6-11)19-16-18-12-7-4-8-17-15(21)14(12)23-16/h1-3,5-6H,4,7-10H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODRSQWMIZLILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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